molecular formula C12H7ClF3N B2704267 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine CAS No. 76053-50-4

2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine

Cat. No.: B2704267
CAS No.: 76053-50-4
M. Wt: 257.64
InChI Key: HIMBJOJYNSJXPI-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chlorine atom at the 2-position and a trifluoromethyl-substituted phenyl group at the 5-position of the pyridine ring. The incorporation of fluorine atoms in organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-(trifluoromethyl)phenyl is coupled with 2-chloropyridine in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is highly efficient.

Another method involves the direct chlorination and trifluoromethylation of pyridine derivatives. This can be achieved through a vapor-phase reaction at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the simultaneous introduction of chlorine and trifluoromethyl groups in a single step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The vapor-phase chlorination/fluorination method is particularly advantageous for large-scale production due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and dihydropyridine derivatives. These products can serve as intermediates for further chemical transformations or as final products with specific applications.

Scientific Research Applications

2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine can be compared with other halogenated pyridines and trifluoromethyl-substituted compounds:

The uniqueness of this compound lies in its combination of a halogenated pyridine core with a trifluoromethyl-substituted phenyl group, providing a versatile scaffold for various chemical transformations and applications.

Properties

IUPAC Name

2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N/c13-11-5-4-9(7-17-11)8-2-1-3-10(6-8)12(14,15)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMBJOJYNSJXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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